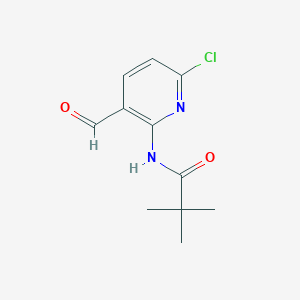

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIICTFBNRXNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563218 | |

| Record name | N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127446-34-8 | |

| Record name | N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: Synthesis, Properties, and Core Applications in Medicinal Chemistry

Abstract

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its structure incorporates a pyridine core, a reactive aldehyde group, a sterically hindered pivalamide-protected amine, and a synthetically versatile chlorine atom. This guide provides a comprehensive overview of its fundamental properties, a detailed, mechanistically-grounded synthetic strategy, and an exploration of its reactivity and potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Identification

This compound is a multifaceted organic building block.[1] Its identity is established by several key identifiers. While specific experimental data such as melting point and detailed solubility are not widely published, its properties can be inferred from its structure and data from commercial suppliers.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 127446-34-8 | [2][3] |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | [2][4] |

| Molecular Weight | 240.69 g/mol | [3][4] |

| IUPAC Name | N-(6-chloro-3-formyl-2-pyridinyl)-2,2-dimethylpropanamide | [5] |

| SMILES String | CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O | [2][5] |

| Appearance | Solid (inferred) | |

| Purity | Commercially available up to 95% | [3] |

| Solubility | Likely soluble in polar organic solvents like DMSO and chloroform |[6] |

Synthesis Strategy and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a robust and logical two-step synthetic route can be proposed based on established organic chemistry principles, starting from the commercially available 2-amino-6-chloropyridine. This strategy involves the protection of the amine followed by a regioselective formylation.

Sources

A Comprehensive Technical Guide to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (CAS No. 127446-34-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a key heterocyclic building block, instrumental in the synthesis of complex pharmaceutical agents. Its unique trifunctionalized pyridine scaffold, featuring a chloro group, a formyl group, and a pivalamide moiety, offers a versatile platform for constructing diverse molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, insights into its reactivity, and its critical role as an intermediate in medicinal chemistry, particularly in the development of Neurokinin-1 (NK-1) receptor antagonists.

Introduction: The Strategic Importance of a Trifunctionalized Pyridine Core

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] this compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its three functional groups. The pivalamide acts as a directing group and can be hydrolyzed, the formyl group is a versatile handle for chain extension or cyclization, and the chloro atom is amenable to various cross-coupling reactions. This strategic arrangement of functionalities makes it a sought-after precursor in multi-step syntheses, most notably in the creation of sophisticated molecules targeting the NK-1 receptor, which is implicated in emesis, depression, and other neurological disorders.[2][3]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its effective use and characterization.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 127446-34-8 | [2][4] |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | [4] |

| Molecular Weight | 240.69 g/mol | [4] |

| IUPAC Name | N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | [2] |

| Appearance | Solid (form may vary) | |

| SMILES | CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O | [2] |

| InChI Key | QTIICTFBNRXNRF-UHFFFAOYSA-N | [2] |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.1-10.3 (s, 1H, -CHO), 8.2-8.4 (d, 1H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 8.5-9.5 (br s, 1H, -NH), 1.3-1.5 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 190-192 (-CHO), 177-179 (C=O, amide), 150-152 (Ar-C), 148-150 (Ar-C), 138-140 (Ar-C), 120-122 (Ar-C), 118-120 (Ar-C), 40-42 (-C(CH₃)₃), 27-29 (-C(CH₃)₃).

-

IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 2900-3000 (C-H stretch), 1680-1700 (C=O stretch, aldehyde), 1660-1680 (C=O stretch, amide), 1550-1600 (C=C/C=N stretch, aromatic).

-

Mass Spectrometry (EI): m/z 240 (M⁺), 242 (M+2⁺, chlorine isotope pattern).

Synthesis and Mechanism: A Step-by-Step Guide

The synthesis of this compound is achieved through a two-step process, commencing with the acylation of 2-amino-6-chloropyridine, followed by a regioselective Vilsmeier-Haack formylation.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(6-chloropyridin-2-yl)pivalamide (Precursor)

-

Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add pyridine (1.5 eq) as a base.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10 °C. The use of pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(6-chloropyridin-2-yl)pivalamide.

Step 2: Synthesis of this compound (Target Compound)

-

Vilsmeier Reagent Formation: In a separate flask, cool dimethylformamide (DMF) (10 eq) to 0 °C and slowly add phosphorus oxychloride (POCl₃) (3 eq). Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent, an electrophilic iminium salt.[4]

-

Formylation: Add the precursor, N-(6-chloropyridin-2-yl)pivalamide (1.0 eq), to the freshly prepared Vilsmeier reagent. The bulky pivalamide group sterically hinders the C5 position and directs the electrophilic formylation to the C3 position of the pyridine ring.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC.

-

Hydrolysis and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step hydrolyzes the intermediate iminium species to the aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Caption: Mechanism of the Vilsmeier-Haack formylation.

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile is then attacked by the electron-rich pyridine ring of the precursor. The pivalamide group at the 2-position directs this substitution to the ortho position (C3). Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Reactivity and Synthetic Utility

The three functional groups of this compound offer a wide range of possibilities for subsequent chemical transformations.

-

The Formyl Group: This is a versatile handle for various reactions, including:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig Reaction: For the formation of alkenes.

-

Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

-

Oxidation/Reduction: To form carboxylic acids or alcohols, respectively.

-

-

The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can be readily displaced by various nucleophiles. It is also an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents.

-

The Pivalamide Group: This bulky amide group serves as a protecting group for the amino functionality and a directing group during the formylation step. It can be hydrolyzed under acidic or basic conditions to reveal the free amine, which can then be further functionalized.

Application in Drug Discovery: A Key Intermediate for NK-1 Receptor Antagonists

A significant application of this compound is in the synthesis of NK-1 receptor antagonists.[2] The NK-1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P and is involved in the transmission of pain signals, inflammation, and the emetic reflex.[3] Antagonists of this receptor have shown therapeutic potential in the management of chemotherapy-induced nausea and vomiting, as well as in the treatment of depression and other CNS disorders.

The synthesis of these complex antagonists often involves the elaboration of the formyl and chloro groups of the title compound to construct the final intricate molecular architecture. For example, the formyl group can be converted to an aminomethyl group, which is then further elaborated, while the chloro group can be displaced by a larger, often heterocyclic, moiety.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, related compounds with similar functional groups suggest that standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to the pharmaceutical and fine chemical industries. Its trifunctionalized nature allows for a high degree of synthetic flexibility, making it an essential building block for the construction of complex, biologically active molecules, most notably NK-1 receptor antagonists. The robust and well-understood synthetic route, centered around the Vilsmeier-Haack reaction, ensures its accessibility for research and development endeavors.

References

- WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor.

- WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.

- WO2006059103A2 - Pyridine based compounds useful as intermediates for pharmaceutical or agricultural end-products.

- Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses.

- N-(2-Chloro-6-formylpyridin-3-yl)pivalamide AldrichCPR. Sigma-Aldrich.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (PDF)

- This compound [P45677]. ChemUniverse.

- EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1...

- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

- NK-1 antagonist compositions and methods for use in treating depression - P

- US8426386B2 - NK1 receptor antagonist composition.

- United States P

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- NK1 receptor antagonist. Wikipedia.

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.

- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

- EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.

- Selective formylation of 2-aminopyridines. RSC Publishing.

- This compound | 127446-34-8. J&K Scientific.

- Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid.

- Process development and large-scale synthesis of NK1 antagonist. PubMed.

- Synthesis and biological evaluation of NK1 antagonists derived

- Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjug

- Synthesis and biological activity of NK-1 selective, N-backbone cyclic analogs of the C-terminal hexapeptide of substance P. PubMed.

- Plausible mechanism for formylation of pyridine ring.

- Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI.

- Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Deriv

- Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry (RSC Publishing).

- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

Sources

- 1. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]

- 2. NK-1 antagonist compositions and methods for use in treating depression - Patent US-11266633-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 4. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide molecular structure

An In-Depth Technical Guide to the Molecular Structure of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and key chemical characteristics of this compound (CAS No. 127446-34-8). This compound is a multifunctional pyridine derivative, incorporating a sterically hindered pivalamide group, a reactive formyl moiety, and a chloro substituent on the core heterocyclic scaffold. Such substituted pyridines are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1] This document will deconstruct the molecule's architecture, propose a logical synthetic pathway, predict its spectroscopic signatures, and discuss the chemical implications of its unique structural features, providing a foundational resource for professionals in drug development and chemical research.

Introduction and Core Molecular Identity

This compound is an organic compound with the chemical formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol .[2][3][4] Its structure is built upon a pyridine ring, a foundational heterocycle in numerous pharmaceutical agents.[1][5] The pyridine core is strategically functionalized with three distinct substituents that dictate its overall chemical personality: a pivalamide group at the C2 position, a formyl (aldehyde) group at the C3 position, and a chlorine atom at the C6 position. This specific arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecular targets.

Key Chemical Identifiers:

-

IUPAC Name: N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide[6]

-

SMILES: CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O[6]

Deconstruction of the Molecular Architecture

The unique chemical behavior of this compound arises from the interplay of its constituent parts. Understanding each component is crucial to predicting its reactivity and potential applications.

Caption: Molecular structure of this compound.

The Pyridine Core

The central scaffold is a pyridine ring, an aromatic heterocycle where one CH group of a benzene ring is replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to an overall electron-deficient character for the ring system. This inherent electron deficiency makes the pyridine ring less susceptible to classical electrophilic aromatic substitution compared to benzene and deactivates the ring towards reactions like the Vilsmeier-Haack formylation.[7]

The N-Pivalamide Substituent (C2)

Attached to the C2 position via a nitrogen atom is a pivalamide (or trimethylacetamide) group. This functional group has two defining characteristics:

-

Amide Functionality: The amide bond (-NH-C=O) can participate in hydrogen bonding and influences the electronic properties of the pyridine ring.

-

Steric Hindrance: The most significant feature is the bulky tert-butyl group. This steric bulk physically shields the amide bond, making it exceptionally stable towards hydrolysis.[8] It also restricts rotation around the C2-N bond, influencing the molecule's preferred conformation and potentially forcing the adjacent formyl group to orient itself in a specific manner. This group is typically introduced by reacting an aminopyridine with pivaloyl chloride.[9][10]

The Formyl Substituent (C3)

The formyl group (-CHO) at the C3 position is a powerful electron-withdrawing group and a versatile chemical handle.

-

Electronic Effect: It further decreases the electron density of the pyridine ring, enhancing its electrophilic character.

-

Reactivity: As an aldehyde, it is a primary site for subsequent chemical transformations. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or undergo condensation reactions to form Schiff bases or C-C bonds.[11]

-

Conformational Influence: There is a strong possibility of an intramolecular hydrogen bond forming between the amide proton (N-H) and the formyl oxygen. This interaction would create a stable six-membered pseudo-ring, significantly locking the conformation of the side chains relative to the pyridine core.

The Chloro Substituent (C6)

The chlorine atom at the C6 position is an electronegative halogen that influences the molecule's reactivity through inductive electron withdrawal. It also serves as a potential leaving group for nucleophilic aromatic substitution (SₙAr) reactions, a pathway that is viable on the electron-deficient pyridine ring.

Proposed Synthetic Pathway

The synthesis of substituted pyridines can be challenging, but a logical and modular route to this compound can be devised from commercially available starting materials.[5][12][13] The proposed pathway involves two key transformations: N-acylation followed by a directed formylation.

Step 1: N-Pivaloylation of 2-Amino-6-chloropyridine The synthesis would logically commence with 2-amino-6-chloropyridine. The primary amine is a nucleophile that can be readily acylated.[11][14]

-

Protocol: 2-amino-6-chloropyridine is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine (Et₃N), is added to scavenge the HCl byproduct. The solution is cooled in an ice bath, and pivaloyl chloride is added dropwise.[9][15] The reaction is stirred until completion, followed by an aqueous workup to isolate the product, N-(6-chloropyridin-2-yl)pivalamide.

Step 2: Vilsmeier-Haack Formylation With the C2-amino group protected and acylated, the next step is to introduce the formyl group at the C3 position. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds, but it can also be applied to certain heterocyclic systems.[16][17] The ortho-pivalamide group, being an activating group, can help direct the electrophilic Vilsmeier reagent to the adjacent C3 position.

-

Protocol: The Vilsmeier reagent is first prepared by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[16] The substrate, N-(6-chloropyridin-2-yl)pivalamide, is then added to the pre-formed reagent, and the mixture is heated. The reaction proceeds through an electrophilic attack on the pyridine ring to form an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[16]

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data for Structural Verification

While experimental data is the ultimate arbiter, the molecular structure allows for the confident prediction of key spectroscopic signatures essential for its identification and characterization.

| Technique | Predicted Signature | Rationale |

| ¹H NMR | • δ 9.5-10.5 ppm (s, 1H, -CHO)• δ 8.0-9.0 ppm (br s, 1H, -NH)• δ 7.5-8.5 ppm (d, 2H, Pyridine-H)• δ 1.3-1.5 ppm (s, 9H, -C(CH₃)₃) | The aldehyde proton is highly deshielded. The two pyridine protons are doublets in the aromatic region. The nine protons of the sterically bulky tert-butyl group are equivalent and appear as a sharp singlet. The amide proton is often broad. |

| ¹³C NMR | • δ 185-195 ppm (Aldehyde C=O)• δ 170-180 ppm (Amide C=O)• δ 110-160 ppm (5 signals, Pyridine-C)• δ ~40 ppm (Quaternary C, tert-butyl)• δ ~27 ppm (Methyl C, tert-butyl) | Carbonyl carbons are significantly downfield. The five distinct carbons of the substituted pyridine ring will appear in the aromatic region. The two types of carbons in the pivaloyl group will be in the aliphatic region. |

| IR Spectroscopy | • ~3300 cm⁻¹ (N-H stretch, amide)• ~2800 & ~2700 cm⁻¹ (C-H stretch, aldehyde)• ~1700 cm⁻¹ (C=O stretch, aldehyde)• ~1680 cm⁻¹ (C=O stretch, amide I band)• ~1600 & ~1450 cm⁻¹ (C=C/C=N stretches, pyridine ring) | Each functional group provides a characteristic absorption band. The two carbonyl groups will have distinct, strong peaks. The N-H stretch and the characteristic aldehyde C-H stretches are also key diagnostic signals. |

| Mass Spec (EI) | • M⁺ peak at m/z 240• M⁺+2 peak at m/z 242 (approx. 1/3 intensity of M⁺)• Fragmentation peak at m/z 184 (loss of tert-butyl group)• Fragmentation peak at m/z 85 (pivaloyl cation) | The molecular ion peak will confirm the molecular weight. The presence of one chlorine atom will produce a characteristic 3:1 isotopic pattern for the molecular ion. Common fragmentation patterns include loss of the bulky tert-butyl group or cleavage of the amide bond. |

Conclusion: A Versatile Chemical Building Block

This compound is a meticulously designed molecule whose structure offers a unique combination of stability and reactivity. The sterically hindered pivalamide group provides a robust protecting function for the C2-amino group, while the C3-formyl and C6-chloro substituents serve as versatile handles for further synthetic elaboration. This structural arrangement makes the compound an ideal intermediate for constructing complex, highly substituted pyridine derivatives, which are sought-after scaffolds in the development of novel pharmaceuticals and advanced functional materials. Researchers can leverage the distinct reactivity of each functional group to build molecular complexity in a controlled and predictable manner.

References

- Donohoe, T. J., et al. (n.d.). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications.

- Liu, S., & Liebeskind, L. S. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.

- ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.

- Wikipedia. (n.d.). Pyridine.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- ChemicalBook. (n.d.). 2-Aminopyridine.

- ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

- American Chemical Society. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates.

- Wikipedia. (n.d.). 2-Aminopyridine.

- J&K Scientific. (n.d.). This compound | 127446-34-8.

- AMERICAN ELEMENTS. (n.d.). This compound.

- ChemSpider. (n.d.). N-pivaloylation of an amine.

- Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.

- ResearchGate. (n.d.). Reagent and conditions: a) Pivaloyl chloride, Et3N, n-BuLi, THF,....

- ChemUniverse. (n.d.). This compound [P45677].

- Benchchem. (n.d.). Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.

- Hoffman Fine Chemicals. (n.d.). CAS 127446-34-8 | this compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanelements.com [americanelements.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. atamankimya.com [atamankimya.com]

- 11. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridine - Wikipedia [en.wikipedia.org]

- 14. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. ijpcbs.com [ijpcbs.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

An Essential Intermediate in Modern Chemical Synthesis

Introduction

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a substituted pyridine derivative, is a key building block in the synthesis of complex organic molecules. Its unique structural features, including a reactive aldehyde group, a chlorine atom, and a sterically hindered pivalamide moiety, make it a valuable intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its potential applications, designed for researchers, scientists, and drug development professionals.

The IUPAC name for this compound is N-(6-chloro-3-formyl-2-pyridinyl)-2,2-dimethylpropanamide .[1] Its structure combines the electrophilicity of an aldehyde with the nucleophilic substitution potential at the chlorinated pyridine ring, all while the pivalamide group offers steric influence and metabolic stability to its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(6-chloro-3-formyl-2-pyridinyl)-2,2-dimethylpropanamide | [1] |

| CAS Number | 127446-34-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | [2][4] |

| Molecular Weight | 240.69 g/mol | [2][4] |

| Appearance | Solid (form may vary) | |

| SMILES | CC(C)(C)C(=O)NC1=C(C=O)C=C(Cl)N=C1 | [1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with the formation of a key precursor, 2-amino-6-chloronicotinaldehyde, followed by an acylation reaction.

Part 1: Synthesis of 2-Amino-6-chloronicotinaldehyde (Precursor)

Part 2: Acylation of 2-Amino-6-chloronicotinaldehyde

This crucial step involves the reaction of the amino group of the precursor with pivaloyl chloride to form the final pivalamide.

Reaction Scheme:

Caption: Acylation of 2-amino-6-chloronicotinaldehyde.

Experimental Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-chloronicotinaldehyde (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Pivaloyl Chloride: Slowly add a solution of pivaloyl chloride (1.05 eq) in the same anhydrous solvent to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive pivaloyl chloride.

-

Low Temperature: The initial cooling to 0 °C helps to mitigate the exothermic nature of the acylation reaction, preventing potential side reactions and decomposition of the starting materials.

-

Acid Scavenger: The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and by-products.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

Diagram of Potential Synthetic Transformations:

Caption: Potential synthetic pathways for the title compound.

-

Pharmaceutical Scaffolding: The aldehyde functional group is a versatile handle for various chemical transformations. It can undergo reductive amination to introduce diverse amine-containing side chains, participate in Wittig reactions to form alkenes, be oxidized to a carboxylic acid, or react with Grignard reagents to yield secondary alcohols. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

-

Agrochemical Synthesis: The chlorinated pyridine core is a common motif in many herbicides and insecticides. The chlorine atom at the 6-position can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to modulate the biological activity and physical properties of the resulting molecules.

-

Material Science: Pyridine-based ligands are known to form stable complexes with various metal ions. The structural features of this compound could be exploited in the synthesis of novel ligands for catalysis or functional materials.

While specific, publicly available examples of drugs or agrochemicals derived directly from this compound are not detailed in the provided search results, its structural motifs are present in various biologically active compounds. The development of novel pyridine carboxamides and related structures is an active area of research in the quest for new therapeutic agents and crop protection solutions.

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined structure and the presence of multiple reactive sites provide chemists with a powerful tool for the construction of diverse and complex molecular architectures. The detailed synthesis protocol and the discussion of its potential applications provided in this guide are intended to support and inspire further research and development in the fields of medicinal chemistry, agrochemistry, and material science.

References

- J&K Scientific. This compound. [Link]

- American Elements. This compound. [Link]

- ChemUniverse. This compound. [Link]

Sources

An In-depth Technical Guide to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a chloro substituent, a formyl group, and a pivalamide moiety on the pyridine core makes it a strategic intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its commercial availability, a detailed plausible synthetic pathway, its critical role in drug development, and relevant experimental protocols.

Commercial Availability

This compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes. The compound, identified by CAS Number 127446-34-8 , is offered in various purities and quantities to suit different research needs.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |

| ChemUniverse | P45677 | 95% | 127446-34-8 | C₁₁H₁₃ClN₂O₂ | 240.69 |

| J&K Scientific | CS-0006541 | Not Specified | 127446-34-8 | C₁₁H₁₃ClN₂O₂ | 240.69 |

| BLDpharm | BD145974 | Not Specified | 127446-34-8 | C₁₁H₁₃ClN₂O₂ | 240.69 |

| American Elements | Not Specified | Not Specified | 127446-34-8 | C₁₁H₁₃ClN₂O₂ | 240.69 |

Synthetic Pathway and Plausible Protocol

The synthesis of this compound can be logically approached through a three-step process starting from the commercially available 2-amino-6-chloropyridine. This proposed pathway involves:

-

Acylation: Protection of the amino group of 2-amino-6-chloropyridine with pivaloyl chloride.

-

Formylation: Introduction of the formyl group at the C3 position of the pyridine ring using a Vilsmeier-Haack reaction.

Diagram of the Synthetic Pathway

Caption: Plausible synthetic route to the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(6-Chloropyridin-2-yl)pivalamide

-

Rationale: The protection of the amino group is a crucial first step to prevent side reactions during the subsequent electrophilic formylation. The bulky pivaloyl group also serves as a directing group, influencing the position of the incoming formyl group. Pivaloyl chloride is a highly reactive acylating agent suitable for this transformation.[1][2]

-

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine (1.0 eq) in anhydrous pyridine.[3][4]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(6-Chloropyridin-2-yl)pivalamide.

-

Step 2: Synthesis of this compound

-

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The pivalamide group at the C2 position activates the pyridine ring towards electrophilic substitution, directing the formylation to the C3 position.

-

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of N-(6-Chloropyridin-2-yl)pivalamide (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Application in Drug Development: A Key Intermediate for SARM1 Inhibitors

The structural motifs present in this compound are of significant interest in the development of therapeutics for neurodegenerative diseases. Specifically, this compound is a plausible precursor for the synthesis of Sterile Alpha and TIR Motif Containing 1 (SARM1) inhibitors.

SARM1 is a crucial protein involved in the initiation of axon degeneration, a hallmark of many neurological disorders.[8][9][10] The NAD+ hydrolase activity of SARM1 leads to a rapid depletion of NAD+, triggering a cascade of events that result in axonal destruction.[9][11] Therefore, inhibiting SARM1 is a promising therapeutic strategy for conditions such as chemotherapy-induced peripheral neuropathy, traumatic brain injury, and other neurodegenerative diseases.[12][13][14]

Recent patents and scientific literature describe SARM1 inhibitors that feature a substituted pyridine core. The chloro, formyl, and pivalamide functionalities of this compound provide versatile handles for further chemical modifications to construct these complex inhibitors.

Logical Workflow for the Utilization in SARM1 Inhibitor Synthesis

Sources

- 1. nbinno.com [nbinno.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SARM1, an enzyme involved in axon degeneration, catalyzes multiple activities through a ternary complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 11. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a Potent SARM1 Base-Exchange Inhibitor with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: A Technical Guide for Chemical and Pharmacological Exploration

Disclaimer: Direct experimental data for N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is not extensively available in peer-reviewed literature. This guide is a scientifically informed projection based on established chemical principles and the known properties of structurally related molecules. It is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a substituted pyridine derivative characterized by a pivalamide group at the 2-position, a formyl group at the 3-position, and a chlorine atom at the 6-position. The unique arrangement of these functional groups—a bulky lipophilic pivalamide moiety, a reactive aldehyde, and an electron-withdrawing chlorine—suggests a rich chemical landscape and a high potential for biological activity. Pyridine scaffolds are integral to numerous pharmaceuticals, and the specific substitutions on this molecule offer multiple avenues for synthetic elaboration and diverse interactions with biological targets.[1][2] This guide provides a prospective analysis of its synthesis, chemical properties, and potential pharmacological relevance.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 127446-34-8 | Commercial Suppliers |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | Commercial Suppliers |

| Molecular Weight | 240.69 g/mol | Commercial Suppliers |

| Appearance | Solid (predicted) | Inferred |

| IUPAC Name | N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | Inferred |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is a two-step process commencing with the commercially available 2-amino-6-chloropyridine. The initial step involves the acylation of the amino group with pivaloyl chloride to form the intermediate, N-(6-chloropyridin-2-yl)pivalamide. This is followed by a regioselective formylation at the 3-position of the pyridine ring, likely achievable through the Vilsmeier-Haack reaction.[3][4]

Step 1: Synthesis of N-(6-chloropyridin-2-yl)pivalamide

The primary amine of 2-amino-6-chloropyridine can be readily acylated using pivaloyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol:

-

To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add pivaloyl chloride (1.1 eq) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-(6-chloropyridin-2-yl)pivalamide.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings.[5] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃). The pivalamido group is an activating group due to the lone pair on the nitrogen, which can donate electron density into the pyridine ring through resonance, directing the electrophilic substitution to the ortho and para positions.[6][7] The chlorine atom at the 6-position is a deactivating group.[8] The formylation is anticipated to occur at the C3 position (ortho to the activating pivalamido group).

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 eq) and stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of N-(6-chloropyridin-2-yl)pivalamide (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The structural motifs present in this compound suggest several potential avenues for biological activity.

Enzyme Inhibition

-

Kinase Inhibition: The pivalamide scaffold has been successfully incorporated into potent kinase inhibitors, including pan-PIM kinase inhibitors.[9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The pyridine core of the target molecule is also a common feature in many kinase inhibitors.[10][11] It is plausible that this compound could interact with the ATP-binding pocket of various kinases.

-

Other Enzyme Targets: Pivalamide derivatives have also been investigated as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, urease, and α-amylase. The specific substitutions on the pyridine ring would modulate the selectivity and potency against these or other enzymatic targets.

Anticancer Activity

Substituted pyridines are a well-established class of compounds with anticancer properties.[12] The presence of a chlorine atom can enhance the lipophilicity and membrane permeability of a molecule, potentially contributing to its cytotoxic effects.[13] Pyridine-3-carboxaldehyde derivatives have also shown promise as anticancer agents.[14][15] The combined features of this compound make it a candidate for screening in various cancer cell lines.

Antimicrobial and Antiviral Activity

The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs.[16] The chloro and formyl substituents can contribute to the overall electronic and steric properties of the molecule, which are critical for its interaction with microbial or viral targets.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Data of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a molecule featuring a chlorinated pyridine ring, an amide linkage, and an aldehyde functional group, its structural elucidation is paramount for its application and further development. To date, a comprehensive public record of the experimental spectroscopic data for this compound (CAS Number: 127446-34-8; Molecular Formula: C₁₁H₁₃ClN₂O₂) is not available.[1][2][3] This technical guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established principles of spectroscopic theory and analysis of data from structurally related compounds, offering a robust framework for researchers who may synthesize or work with this molecule.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the pyridine ring and characteristic values for the pivalamide group.

Experimental Protocol for NMR Data Acquisition (Hypothetical)

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the amide proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing NMR data.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the aldehyde proton, the amide proton, and the protons of the pivaloyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | s | 1H | Aldehyde (-CHO) | Aldehyde protons are highly deshielded and typically appear as a singlet in this region. |

| ~8.5 | d | 1H | Pyridine H-4 | The electron-withdrawing effects of the adjacent formyl group and the nitrogen atom will shift this proton downfield. It will appear as a doublet due to coupling with H-5. |

| ~7.8 | d | 1H | Pyridine H-5 | This proton will be coupled to H-4, resulting in a doublet. Its chemical shift is influenced by the chlorine atom at position 6. |

| ~8.2 | s | 1H | Amide (-NH) | The chemical shift of the amide proton can be broad and is solvent-dependent. In a non-polar solvent like CDCl₃, it is expected in this region. |

| ~1.4 | s | 9H | tert-Butyl (-C(CH₃)₃) | The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~190 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is characteristically found in the highly deshielded region of the spectrum. |

| ~177 | Amide Carbonyl (C=O) | Amide carbonyl carbons are also deshielded, but typically appear upfield from aldehyde carbonyls. |

| ~155 | Pyridine C-2 | This carbon is attached to the nitrogen and the pivalamido group, leading to a downfield shift. |

| ~150 | Pyridine C-6 | The carbon bearing the chlorine atom will be shifted downfield. |

| ~140 | Pyridine C-4 | This aromatic CH carbon is influenced by the adjacent nitrogen and formyl group. |

| ~125 | Pyridine C-5 | This aromatic CH carbon is adjacent to the chlorine-bearing carbon. |

| ~120 | Pyridine C-3 | The carbon attached to the formyl group will be deshielded. |

| ~40 | tert-Butyl Quaternary Carbon | The quaternary carbon of the tert-butyl group. |

| ~28 | tert-Butyl Methyl Carbons | The three equivalent methyl carbons of the tert-butyl group. |

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C/C=N stretching vibrations.

Experimental Protocol for IR Data Acquisition (Hypothetical)

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Key Functional Group Identification via IR Spectroscopy

Caption: A logical flow for identifying key functional groups from an IR spectrum.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Medium | N-H Stretch | The stretching vibration of the amide N-H bond. |

| ~2870, ~2770 | Weak | Aldehyde C-H Stretch | Characteristic Fermi resonance doublet for the aldehyde C-H bond. |

| ~1700 | Strong | Aldehyde C=O Stretch | The carbonyl stretch of the aldehyde is expected at a higher frequency. |

| ~1680 | Strong | Amide I Band (C=O Stretch) | The carbonyl stretch of the secondary amide. |

| ~1600, ~1560 | Medium-Strong | Aromatic C=C and C=N Stretches | Vibrations of the pyridine ring. |

| ~1530 | Medium | Amide II Band (N-H Bend) | Bending vibration of the amide N-H bond coupled with C-N stretching. |

| ~1200 | Strong | C-N Stretch | Stretching vibration of the amide C-N bond. |

| ~800 | Strong | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Experimental Protocol for MS Data Acquisition (Hypothetical)

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the protonated molecule [M+H]⁺. Electron Ionization (EI) would lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion and perform tandem MS (MS/MS) on the molecular ion to study its fragmentation pattern.

General Fragmentation Pathway in Mass Spectrometry

Caption: A simplified representation of the fragmentation process in mass spectrometry.

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 240.69 g/mol ) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Predicted m/z | Assignment | Rationale |

| 241/243 | [M+H]⁺ | The protonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom. |

| 240/242 | [M]⁺˙ | The molecular ion radical if using EI, with the chlorine isotopic pattern. |

| 184/186 | [M - C(CH₃)₃]⁺ or [M - C₄H₈]⁺˙ | Loss of the tert-butyl group or isobutylene from the pivaloyl moiety. |

| 156/158 | [M - COC(CH₃)₃]⁺ | Cleavage of the amide bond with loss of the pivaloyl group. |

| 128 | [Fragment - Cl]⁺ | Loss of a chlorine atom from a fragment ion. |

| 57 | [C(CH₃)₃]⁺ | The stable tert-butyl cation. |

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. While awaiting experimental verification, this in-depth analysis serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The provided hypothetical experimental protocols and the rationale behind the predicted spectral features are intended to guide the structural characterization and quality control of this compound. The scientific integrity of this guide is based on the application of fundamental spectroscopic principles and comparative analysis with known compounds.

References

- J&K Scientific. This compound. [Link]

- ChemUniverse. This compound [P45677]. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

The Solubility Profile of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: A Technical Guide for Drug Development Professionals

Abstract

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a key intermediate in the synthesis of advanced pharmaceutical compounds, presents unique challenges and opportunities in drug development.[1][2][3][4] Its solubility in various organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the efficiency of the entire manufacturing process. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of this data in the context of pharmaceutical research and development.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

In the intricate multi-step synthesis of active pharmaceutical ingredients (APIs), the solubility of intermediates is a cornerstone of process efficiency and product quality.[2] Poor solubility can lead to a cascade of issues, including reduced reaction rates, difficulties in purification, and challenges in achieving consistent yields.[5] this compound (CAS No. 127446-34-8) serves as a vital building block in the synthesis of several modern therapeutics.[6][7][8][9][10] Understanding its behavior in different solvent systems is paramount for optimizing synthetic routes and ensuring the scalability of the manufacturing process.

This technical guide is designed for researchers, chemists, and drug development professionals. It aims to provide a robust framework for evaluating the solubility of this compound, thereby enabling more informed decisions in process development and optimization.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[11] Key features of this compound (C₁₁H₁₃ClN₂O₂) that influence its interaction with organic solvents include:

-

Polarity: The presence of a pyridine ring, a formyl group (-CHO), and an amide linkage (-C(=O)NH-) introduces significant polarity to the molecule.

-

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the formyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.

-

Chlorine Substitution: The chloro-substituent on the pyridine ring is an electron-withdrawing group that can influence the overall electron distribution and polarity of the molecule.

-

Pivalamide Group: The bulky tert-butyl group of the pivalamide moiety is nonpolar and can sterically hinder interactions with solvent molecules.

The interplay of these structural elements dictates that the compound will exhibit preferential solubility in solvents that can engage in similar intermolecular interactions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. For this compound, we can anticipate the following trends:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar functional groups.

-

Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding. Solubility may be tempered by the nonpolar pivalamide group.

-

Low Solubility: In nonpolar solvents such as hexane, toluene, and diethyl ether, due to the significant polarity mismatch.

It is crucial to move beyond theoretical predictions and obtain empirical data through standardized experimental protocols.

Experimental Determination of Solubility: Protocols and Methodologies

Two primary types of solubility assays are employed in pharmaceutical development: kinetic and thermodynamic solubility.[11][12][13]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic buffer.[11][14][15] This method is high-throughput and provides a rapid assessment of a compound's propensity to precipitate.[12]

Experimental Workflow for Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[14][15]

-

Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well microtiter plate.

-

Solvent Addition: Add the desired organic solvent (e.g., 198 µL for a 1:100 dilution) to each well.

-

Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[12]

-

Analysis:

-

Nephelometry: Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[14]

-

HPLC-UV: Alternatively, filter the contents of each well to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[12]

-

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[5][16] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[11][16]

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.[16]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][16]

-

Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.[15]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant (ε) | Solubility Type | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Thermodynamic | > 200 |

| N,N-Dimethylformamide (DMF) | 36.7 | Thermodynamic | > 200 |

| Acetone | 20.7 | Thermodynamic | ~ 50 |

| Acetonitrile | 37.5 | Thermodynamic | ~ 30 |

| Ethanol | 24.5 | Thermodynamic | ~ 15 |

| Dichloromethane (DCM) | 9.1 | Thermodynamic | ~ 5 |

| Toluene | 2.4 | Thermodynamic | < 1 |

| n-Hexane | 1.9 | Thermodynamic | < 0.1 |

Interpretation of Results:

The solubility data will provide valuable insights for process development:

-

High solubility in polar aprotic solvents like DMSO and DMF suggests these are suitable for reactions requiring high concentrations of the intermediate.

-

Moderate solubility in alcohols like ethanol indicates their potential use in purification steps such as crystallization, where a balance between solubility and insolubility is desired.

-

Low solubility in nonpolar solvents confirms their utility as anti-solvents for precipitation and isolation of the product.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is indispensable for the efficient and scalable synthesis of its downstream API targets. This guide has provided a comprehensive framework for both the theoretical prediction and experimental determination of its solubility in a range of organic solvents. By employing the detailed kinetic and thermodynamic protocols outlined herein, researchers can generate high-quality, reliable data to inform critical decisions in process chemistry and drug development.

Future work should focus on expanding the solubility database to include a wider range of solvents and temperatures. Additionally, investigating the impact of pH and co-solvent systems on solubility will provide a more complete picture of this important intermediate's behavior, further empowering the development of robust and efficient pharmaceutical manufacturing processes.

References

- Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity. (Source: Google Search Result)

- Kinetic Solubility Assays Protocol. AxisPharm. (Source: Google Search Result)

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. (Source: Google Search Result)

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (Source: Google Search Result)

- Manufacturing Processes of Apalutamide API. Qingmu Pharmaceutical. (Source: Google Search Result)

- In vitro solubility assays in drug discovery. PubMed. (Source: Google Search Result)

- Synthesis of Drugs: Apalutamide. YouTube. (Source: Google Search Result)

- WO2018136001A1 - Process for preparing apalutamide.

- In-vitro Thermodynamic Solubility. Protocols.io. (Source: Google Search Result)

- ADME Solubility Assay. BioDuro. (Source: Google Search Result)

- US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof.

- Thermodynamic Solubility Assay. Evotec. (Source: Google Search Result)

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. (Source: Google Search Result)

- This compound. AMERICAN ELEMENTS. (Source: Google Search Result)

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- This compound [P45677]. ChemUniverse. (Source: Google Search Result)

- N-(2-Chloro-6-formylpyridin-3-yl)pivalamide AldrichCPR. Sigma-Aldrich. (Source: Google Search Result)

- 127446-34-8|this compound. BLDpharm. (Source: Google Search Result)

- This compound | 127446-34-8. J&K Scientific. (Source: Google Search Result)

- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide. Vulcanchem. (Source: Google Search Result)

- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide. Sigma-Aldrich. (Source: Google Search Result)

- N-(2-Chloro-6-formylpyridin-3-yl)pivalamide AldrichCPR. Sigma-Aldrich. (Source: Google Search Result)

- CAS 127446-34-8 | this compound. Hoffman Fine Chemicals. (Source: Google Search Result)

- sigma-aldrich ade000595 n-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide. MilliporeSigma. (Source: Google Search Result)

- Pyridine containing functional groups - N-(6-Chloro-3-pyridylmethyl)ethylamine. (Source: Google Search Result)

- 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. PMC - NIH. (Source: Google Search Result)

- 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide | SCBT. Santa Cruz Biotechnology. (Source: Google Search Result)

Sources

- 1. nbinno.com [nbinno.com]

- 2. qingmupharm.com [qingmupharm.com]

- 3. youtube.com [youtube.com]

- 4. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]

- 5. evotec.com [evotec.com]

- 6. americanelements.com [americanelements.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 127446-34-8|this compound|BLD Pharm [bldpharm.com]

- 9. jk-sci.com [jk-sci.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

The Pyridine Scaffold: A Cornerstone in Drug Discovery and Development

An In-depth Technical Guide on the Potential Biological Activity of Substituted Pyridines

Abstract

The pyridine ring, a fundamental six-membered aromatic heterocycle containing one nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capability, and synthetic tractability have made it a cornerstone in the design and development of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their significant roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, elucidating the underlying mechanisms and key signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these biological activities, presents quantitative data to facilitate comparative analysis, and discusses structure-activity relationships to guide future drug design efforts.

Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry

The prevalence of the pyridine motif in numerous FDA-approved drugs underscores its importance in modern pharmacology.[1] Its ability to enhance the pharmacological profile of a molecule, including metabolic stability, permeability, potency, and target binding, makes it an attractive component in drug design.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can significantly influence a compound's interaction with biological targets.[1] This versatility has led to the development of pyridine-containing drugs for a wide range of diseases, from cancers and infections to cardiovascular and neurological disorders.[1][2] This guide will explore the multifaceted biological potential of substituted pyridines, providing a comprehensive resource for the scientific community.

Diverse Biological Activities of Substituted Pyridines

The strategic substitution of the pyridine ring has yielded a plethora of compounds with a broad spectrum of biological activities. This section will explore some of the most significant therapeutic areas where pyridine derivatives have shown immense promise.

Anticancer Activity